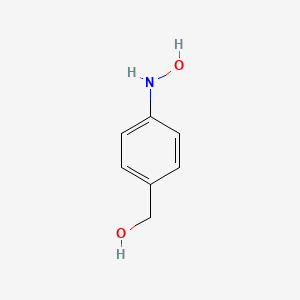
(4-(Hydroxyamino)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Hydroxyamino)phenyl)methanol is an organic compound with the molecular formula C7H9NO2 It is characterized by the presence of a hydroxyamino group (-NH-OH) attached to a phenyl ring, which is further connected to a methanol group (-CH2OH)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Hydroxyamino)phenyl)methanol typically involves the reduction of 4-nitrobenzyl alcohol. The reduction can be achieved using various reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst. The reaction conditions generally include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include ethanol or water.
Reaction Time: Several hours to ensure complete reduction.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: (4-(Hydroxyamino)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Further reduction can convert the hydroxyamino group to an amino group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nitric acid (HNO3), bromine (Br2).
Major Products:
Oxidation Products: 4-nitrosobenzyl alcohol, 4-nitrobenzyl alcohol.
Reduction Products: 4-aminobenzyl alcohol.
Substitution Products: 4-bromo- or 4-nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(4-(Hydroxyamino)phenyl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for advanced materials.
Wirkmechanismus
The mechanism of action of (4-(Hydroxyamino)phenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyamino group can participate in hydrogen bonding and redox reactions, influencing biological processes. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
4-Aminobenzyl alcohol: Lacks the hydroxyamino group, leading to different reactivity and applications.
4-Nitrobenzyl alcohol: Contains a nitro group instead of a hydroxyamino group, resulting in distinct chemical behavior.
Uniqueness: (4-(Hydroxyamino)phenyl)methanol is unique due to the presence of both hydroxyamino and methanol groups, which confer specific reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research.
Eigenschaften
CAS-Nummer |
99237-42-0 |
|---|---|
Molekularformel |
C7H9NO2 |
Molekulargewicht |
139.15 g/mol |
IUPAC-Name |
[4-(hydroxyamino)phenyl]methanol |
InChI |
InChI=1S/C7H9NO2/c9-5-6-1-3-7(8-10)4-2-6/h1-4,8-10H,5H2 |
InChI-Schlüssel |
OFZOEIARFVUPFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CO)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


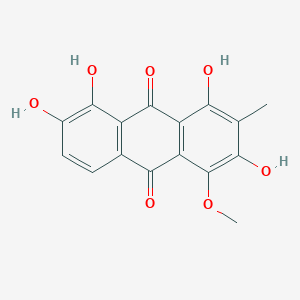
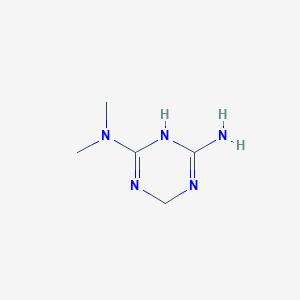
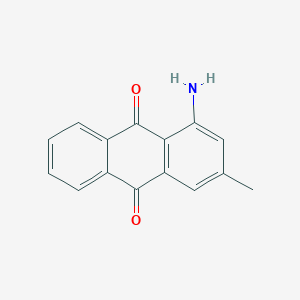
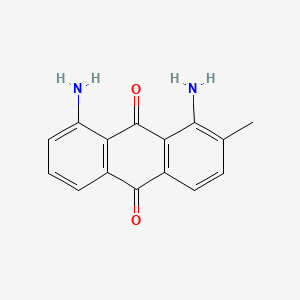
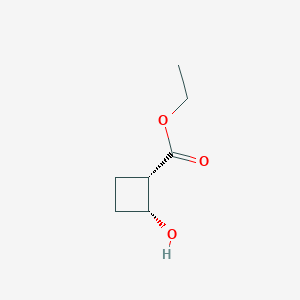
![Benzo[1,3]dithiol-2-yl-triphenyl-phosphonium](/img/structure/B13144847.png)
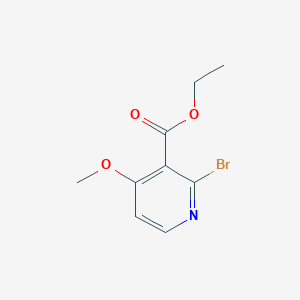
![3,9-Dichloro-6-(5,7-dichloro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B13144861.png)
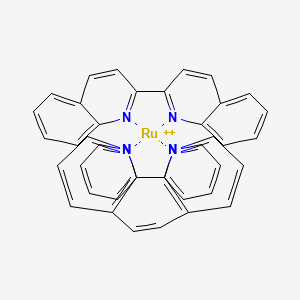
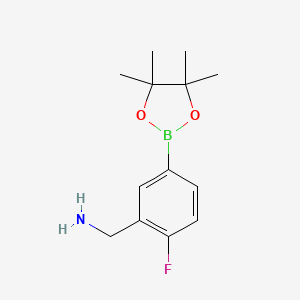
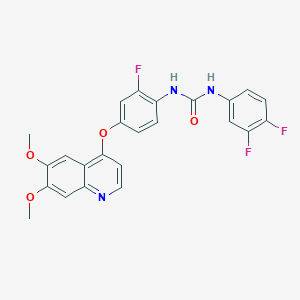
![1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine]](/img/structure/B13144891.png)
![Ethyl 6,7-dihydro-[1,3]dioxolo[4,5-g][1,4]benzodioxine-6-carboxylate](/img/structure/B13144903.png)

